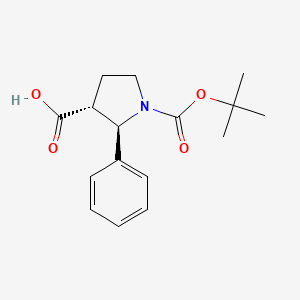![molecular formula C13H22N2O3 B8139380 2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone](/img/structure/B8139380.png)
2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone is a complex organic compound featuring a fused bicyclic structure with pyrrolidine and oxazinanone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Construction of the oxazinanone ring via nucleophilic substitution or cycloaddition reactions.
- Coupling of the two rings through a suitable linker, often involving carbonyl chemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrrolidine or oxazinanone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include acidic or basic catalysts, depending on the nature of the substituents.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in pharmaceuticals.
Oxazinanone derivatives: Studied for their potential as enzyme inhibitors or therapeutic agents.
Uniqueness
The unique fused bicyclic structure of 2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone may confer distinct biological properties, making it a compound of interest for further research.
Properties
IUPAC Name |
2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-1-(oxazinan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-13(15-3-1-2-4-18-15)5-10-8-17-9-11-6-14-7-12(10)11/h10-12,14H,1-9H2/t10-,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMLYJWDIMHJI-UTUOFQBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)CC2COCC3C2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCON(C1)C(=O)C[C@@H]2COC[C@@H]3[C@H]2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8139305.png)
![Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone](/img/structure/B8139309.png)
![N-((3S,3aR,7aS)-octahydropyrano[3,2-b]pyrrol-3-yl)nicotinamide](/img/structure/B8139314.png)
![1-Ethyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8139321.png)
![(2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B8139343.png)
![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B8139350.png)

![1-(2,5-Dihydro-1H-pyrrol-1-yl)-2-(3-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B8139372.png)
![1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone](/img/structure/B8139381.png)
![1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8139394.png)
![(2R,3aS,7aS)-2-(4-methylthiazol-2-yl)octahydrofuro[2,3-c]pyridine](/img/structure/B8139399.png)
![3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane](/img/structure/B8139402.png)
![2-[(2S,3aR,7aS)-2-(1,2,4-triazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl]-1,3-thiazole](/img/structure/B8139406.png)
![(4R,4aR,8aR)-N-(pyridin-2-ylmethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8139411.png)
